molecular formula C8H7N3O2S B8434286 1-Methyl-5-nitro-1,3-dihydro-benzimidazole-2-thione

1-Methyl-5-nitro-1,3-dihydro-benzimidazole-2-thione

Cat. No. B8434286
M. Wt: 209.23 g/mol
InChI Key: FZIAMXGBPCWMEX-UHFFFAOYSA-N
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Patent
US07338959B2

Procedure details

To a solution of N1-Methyl-4-nitro-benzene-1,2-diamine (1.0 g, 6.0 mmol) and triethylamine 2.5 ml (18 mmol) in THF (60 ml) was added thiophosgene (0.46 ml, 6.0 mmol) at 0° C. After 1 h, the reaction mixture was warmed up to rt and was stirred at room temperature for 3 h. After the starting material was consumed, the reaction was filtered. The collected solid was washed with EtOAc:Hexane=1:1 (10 ml×2) and water. The resulting yellow solid was dried to give the title compound (0.82 g, 66%). MS (ESI) m/z=209 [M+H].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:4]([NH2:12])=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1.C(N(CC)CC)C.[C:20](Cl)(Cl)=[S:21]>C1COCC1>[CH3:1][N:2]1[C:3]2[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=2[NH:12][C:20]1=[S:21]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CNC=1C(=CC(=CC1)[N+](=O)[O-])N
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.46 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the starting material was consumed
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
WASH
Type
WASH
Details
The collected solid was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid was dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(NC2=C1C=CC(=C2)[N+](=O)[O-])=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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